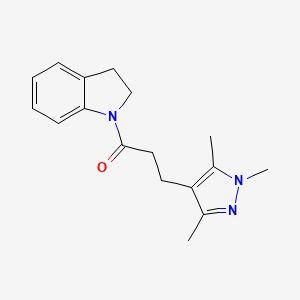
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione, also known as E-NAP, is a pyrimidine derivative that has been widely used in scientific research. This compound has been found to possess several interesting biological properties, including antitumor, anti-inflammatory, and antiviral activities.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are known to be involved in various pathological conditions, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione in lab experiments is its broad range of biological activities. This compound has been found to possess antitumor, anti-inflammatory, and antiviral activities, making it a useful compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the molecular targets of this compound and the elucidation of its mechanism of action. In addition, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound is a pyrimidine derivative that has been found to possess several interesting biological properties, including antitumor, anti-inflammatory, and antiviral activities. The synthesis of this compound can be achieved by several methods, and it has been extensively studied for its biological activities. This compound exerts its biological activities by inhibiting various enzymes and signaling pathways, and it has several biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has limitations, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione can be achieved by several methods. One of the most common methods involves the reaction of ethyl acetoacetate with 1-naphthaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with urea and acetic anhydride to yield this compound. Another method involves the reaction of ethyl acetoacetate with 1-naphthaldehyde in the presence of sodium ethoxide and ammonium acetate. The product is then treated with urea and acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has been extensively studied for its biological activities. It has been found to possess antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
1-ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-18-11-10-16(20)19(17(18)21)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBJIGXIWWHHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

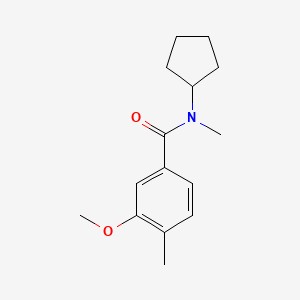
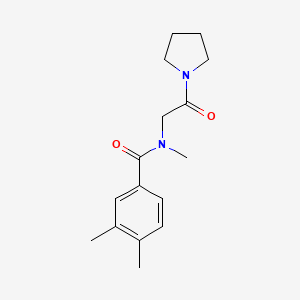
![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
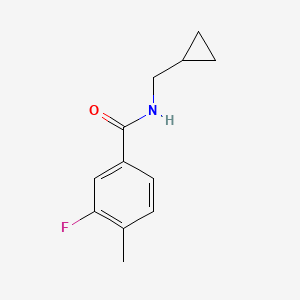
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)

![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
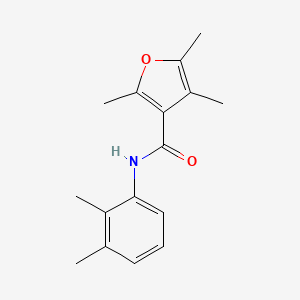
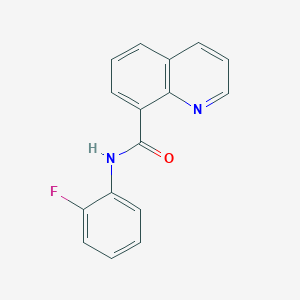
![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)


